Product packaging for 5'-Guanidinonaltrindole(Cat. No.:CAS No. 219655-56-8)

5'-Guanidinonaltrindole

Cat. No.: B10772374
CAS No.: 219655-56-8
M. Wt: 471.5 g/mol
InChI Key: VLNHDKDBGWXJEE-GYHUNEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5'-Guanidinonaltrindole (5'-GNTI) is a highly potent and selective antagonist for the kappa opioid receptor (KOR), serving as an indispensable pharmacological tool in modern neuropharmacology research. Its primary research value lies in its exceptional selectivity for KOR over other opioid receptor types (mu and delta), which allows scientists to precisely dissect the kappa opioid system's role in various physiological and behavioral processes. The compound functions by competitively binding to KOR, effectively blocking the effects of endogenous and exogenous kappa agonists. This mechanism is critical for investigating the KOR's involvement in complex pathways such as stress response, mood regulation, drug reward and addiction, and pain perception. Consequently, this compound is extensively utilized in preclinical studies aimed at understanding and developing novel therapeutic strategies for conditions including depression, anxiety, substance use disorders, and chronic pain. It is intended for use in advanced in vitro binding and functional assays, as well as in vivo animal model studies, providing researchers with a reliable and powerful compound to elucidate the intricacies of kappa opioid receptor signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N5O3 B10772374 5'-Guanidinonaltrindole CAS No. 219655-56-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

219655-56-8

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

IUPAC Name

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine

InChI

InChI=1S/C27H29N5O3/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30)/t20-,24+,26+,27-/m1/s1

InChI Key

VLNHDKDBGWXJEE-GYHUNEDQSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Development of 5 Guanidinonaltrindole

Historical Context of 5'-Guanidinonaltrindole Discovery and Design Principles

The discovery of this compound (GNTI) in 1993 by Portoghese and colleagues marked a significant advancement in the field of opioid receptor pharmacology. chemrxiv.org The development of GNTI was a direct result of applying the "message-address" concept to opioid antagonist design, which led to a remarkable and unprecedented shift in selectivity from the delta-opioid receptor (DOR) to the kappa-opioid receptor (KOR). chemrxiv.org This was achieved by modifying the known DOR antagonist, naltrindole (B39905) (NTI), with a basic alkylamidino group, which effectively functioned as a KOR "address". chemrxiv.org

Application of the Message-Address Concept in Opioid Antagonist Development

The "message-address" concept is a fundamental principle in medicinal chemistry used to design ligands with high selectivity for a specific receptor subtype. nih.gov This concept posits that a ligand molecule consists of two key parts: the "message" and the "address". The "message" portion is responsible for recognizing and binding to the receptor, determining the ligand's affinity. nih.gov In contrast, the "address" component provides the specificity, guiding the ligand to a particular receptor subtype and influencing its potency. nih.gov

This principle was successfully applied in the development of the delta-opioid receptor antagonist naltrindole. nih.gov The "message" and "address" components of a ligand interact with distinct residues within the binding pocket of the opioid receptor. While different opioid receptor subtypes may share similar "message" subsites, their "address" subsites are distinctly different, allowing for the design of subtype-selective compounds. nih.gov The application of this concept was instrumental in the design of GNTI, where the addition of a guanidinium (B1211019) group to the naltrindole scaffold served as the "address" element, directing the molecule to the kappa-opioid receptor with high selectivity. chemrxiv.org

Methodological Approaches for the Synthesis of Guanidine-Containing Morphinans

The synthesis of guanidine-containing morphinans, such as GNTI, involves strategic chemical modifications of the morphinan (B1239233) skeleton. A common approach involves the functionalization of the C-6 position of the morphinan-6-one (B15388065) ring. mdpi.com For instance, 6-guanidine analogues can be derived from 6-aminomorphinanes, which have demonstrated potent opioid receptor agonist activities. mdpi.com

Another synthetic strategy involves the modification of existing opioid alkaloids. For example, an unsubstituted N17-linked morphine guanidine (B92328) was synthesized from morphine by first protecting the hydroxyl groups, followed by reaction with cyanogen (B1215507) bromide to form a cyanamide (B42294) derivative. nih.gov This intermediate was then converted to the guanidine derivative. nih.gov

The synthesis of bis-cyclic guanidine heterocyclic peptidomimetics has also been explored. mdpi.com This method utilizes a solid-phase parallel synthesis approach starting from resin-bound reduced tripeptides. mdpi.com The resin-bound tetraamines are treated with cyanogen bromide to yield the bis-cyclic guanidines. mdpi.com These synthetic methodologies highlight the versatility of chemical approaches to introduce the guanidine functional group into morphinan-based structures, enabling the exploration of their structure-activity relationships.

Structure-Activity Relationship (SAR) Investigations Guiding this compound Derivatization

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. In the context of GNTI, SAR investigations have been pivotal in identifying the key structural features responsible for its high affinity and selectivity for the KOR.

Identification of Critical Structural Motifs for Kappa Opioid Receptor Selectivity

The remarkable selectivity of GNTI for the KOR is attributed to specific structural motifs. The most critical of these is the guanidinium group at the 5'-position of the indole (B1671886) ring. chemrxiv.org This basic group is believed to interact with a specific "address" subsite within the KOR binding pocket, an interaction that is absent or significantly weaker in mu-opioid (MOR) and delta-opioid (DOR) receptors. chemrxiv.orgnih.gov

SAR studies have shown that even minor modifications to the GNTI structure can significantly alter its activity. For example, the position of the guanidinium group is critical; the 6'-guanidinonaltrindole (B1244304) (6'-GNTI) isomer, while still a KOR ligand, exhibits different pharmacological properties, acting as a G protein-biased agonist. nih.gov This highlights the exquisite sensitivity of the KOR to the precise placement of interacting functional groups.

Furthermore, bivalent ligands containing the GNTI pharmacophore linked to a MOR antagonist pharmacophore have been synthesized to explore interactions with potential MOR-KOR heterodimers. mdpi.com These studies underscore the importance of the GNTI structure as a foundation for developing novel probes to investigate opioid receptor function.

The table below summarizes the binding affinities of GNTI for different opioid receptors, illustrating its high selectivity for the KOR.

ReceptorBinding Affinity (Ki, nM)
Kappa Opioid Receptor (KOR)0.18 medchemexpress.comcaymanchem.com
Mu Opioid Receptor (MOR)36.9 medchemexpress.comcaymanchem.com
Delta Opioid Receptor (DOR)70.0 medchemexpress.comcaymanchem.com

This table presents the binding affinity (Ki) of this compound for human opioid receptors. A lower Ki value indicates a higher binding affinity.

Molecular Pharmacology of 5 Guanidinonaltrindole at Opioid and Non Opioid Receptors

Detailed Receptor Binding Kinetics and Affinity Profiling

5'-Guanidinonaltrindole (5'-GNTI) is a derivative of the delta-opioid receptor (DOR) antagonist naltrindole (B39905), which has been modified to feature a guanidinium (B1211019) group. This modification dramatically shifts its binding preference. chemrxiv.org Laboratory studies using cloned human opioid receptors have quantified its binding affinity, revealing its potent and selective nature.

The dissociation constant (Kᵢ) is a measure of a ligand's binding affinity for a receptor; a lower Kᵢ value indicates a higher binding affinity. For 5'-GNTI, the Kᵢ at the human kappa-opioid receptor (KOR) is exceptionally low, in the sub-nanomolar range. In contrast, its affinity for the mu-opioid receptor (MOR) and DOR is significantly lower.

One study reported a Kᵢ of 0.18 nM for the human KOR, while the Kᵢ values for human MOR and DOR were 36.9 nM and 70.0 nM, respectively. medchemexpress.com Another investigation using rat HEK-293 cells found a Kᵢ value of 0.14 nM for the KOR. transpopmed.org These findings underscore the compound's powerful and specific interaction with the kappa-opioid receptor.

Dissociation Constants (Kᵢ) of this compound at Human Opioid Receptors
ReceptorKᵢ (nM)Reference
Kappa (κ)0.18 medchemexpress.com
Mu (μ)36.9 medchemexpress.com
Delta (δ)70.0 medchemexpress.com

The selectivity of an opioid ligand is a critical aspect of its pharmacological profile, often expressed as a ratio of its Kᵢ values for different opioid receptor subtypes. 5'-GNTI displays a remarkable selectivity for the KOR over both the MOR and DOR. wikidoc.orgsigmaaldrich.com Based on the Kᵢ values of 0.18 nM (KOR), 36.9 nM (MOR), and 70.0 nM (DOR), 5'-GNTI is approximately 205-fold more selective for KOR over MOR and about 389-fold more selective for KOR over DOR. medchemexpress.com

When compared to other well-known KOR antagonists, 5'-GNTI's selectivity is notably high. For instance, it is reported to be 500 times more selective than the prototypical KOR antagonist norbinaltorphimine (B1679850) (nor-BNI). wikidoc.org Nor-BNI itself is considered highly selective, with about 170-fold greater potency for KORs than for MORs and 150-fold greater than for DORs. transpopmed.org Another potent KOR antagonist, JDTic, also shows high selectivity with a MOR/KOR ratio of 570 and a DOR/KOR ratio exceeding 16,600 in functional assays. transpopmed.org The exceptional selectivity of 5'-GNTI makes it a valuable tool in pharmacological research to isolate and study KOR-mediated effects. sigmaaldrich.comnih.gov

Selectivity Ratios (Kᵢ MOR/KOR and Kᵢ DOR/KOR) for Opioid Antagonists
CompoundKᵢ MOR / Kᵢ KORKᵢ DOR / Kᵢ KORReference
This compound (5'-GNTI)~205~389 medchemexpress.com
nor-Binaltorphimine (nor-BNI)~170~150 transpopmed.org
JDTic (Functional Assay)570>16,600 transpopmed.org

Determination of Dissociation Constants (Kᵢ) at Kappa, Mu, and Delta Opioid Receptors

Allosteric Modulation of Non-Opioid Receptor Systems

While this compound (5'-GNTI) is primarily recognized for its potent and selective antagonist activity at the κ-opioid receptor (KOR), research has revealed that its pharmacological profile extends to non-opioid receptor systems. wikipedia.org This activity is not based on direct agonism or antagonism at these other receptors, but rather through a more nuanced mechanism known as allosteric modulation. Such interactions occur at a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. This modulation can result in a potentiation or inhibition of the endogenous ligand's effect.

Characterization of Interaction with Alpha1A-Adrenergic Receptors

Detailed investigations into the broader receptor activity of 5'-GNTI have identified a significant interaction with the alpha1A-adrenergic receptor (α1A-AR). wikipedia.orgresearchgate.net Unlike its competitive antagonist action at the KOR, 5'-GNTI functions as a positive allosteric modulator (PAM) at the α1A-adrenergic receptor. wikipedia.orgresearchgate.net

As a PAM, 5'-GNTI does not directly activate the α1A-AR on its own. Instead, it enhances the functional response of the receptor to its endogenous agonist, noradrenaline. mdpi.com The primary mechanism through which this potentiation occurs is the enhancement of noradrenaline-induced calcium mobilization. mdpi.com This allosteric effect is characterized by a significant potency, with an EC50 value of 41 nM. wikipedia.org The EC50 value in this context represents the concentration of 5'-GNTI required to produce 50% of its maximum enhancing effect on the noradrenaline-mediated response.

This finding distinguishes 5'-GNTI from other selective κ-opioid antagonists, such as nor-binaltorphimine (nor-BNI), which does not exhibit the same positive allosteric modulation at the α1A-adrenergic receptor. researchgate.netmdpi.com The characterization of this "off-target" activity is crucial for a comprehensive understanding of the compound's total pharmacological effects in experimental models.

Table 1: Allosteric Modulatory Activity of this compound

Receptor Target Type of Modulation Effect Potency (EC50)

Table 2: Compounds Mentioned

Compound Name
This compound (5'-GNTI)
Noradrenaline

Mechanistic Elucidation of 5 Guanidinonaltrindole S Prolonged Pharmacodynamic Profile

Analysis of Slow Onset and Extended Duration of Kappa Opioid Receptor Antagonism

The pharmacodynamic profile of 5'-GNTI is marked by a distinctively slow onset of its antagonist effects, which then persist for a remarkably long period. wikipedia.orgnih.gov This is not typical for antagonists that engage in simple reversible binding.

Initial studies highlighted that 5'-GNTI possesses a much greater antagonist potency (over 5-fold) and selectivity (over 500-fold) for the KOR compared to the prototypical antagonist, norbinaltorphimine (B1679850) (nor-BNI). sigmaaldrich.commedchemexpress.com However, its in vivo activity reveals a more complex temporal dynamic.

Research in rhesus monkeys using an assay of schedule-controlled responding provided a clear characterization of this time course. nih.gov In these studies, 5'-GNTI demonstrated a time-dependent antagonism of the effects induced by KOR agonists like U-50,488. nih.govresearchgate.net The peak antagonist effects were not immediate but were observed 24 hours after administration. nih.govresearchgate.net The duration of this antagonism was exceptionally long, lasting for up to 14 days following a single dose. researchgate.net

Similarly, studies in rats investigating heroin withdrawal-induced hyperalgesia found that the anti-hyperalgesic effects of 5'-GNTI were long-lasting, persisting for 4 days in males and up to 14 days in females. nih.gov The delayed onset was also evident, as the compound did not reverse hyperalgesia 30 minutes post-treatment, a time point when plasma levels were high but brain levels were low. nih.gov The behavioral effects coincided with higher brain concentrations of 5'-GNTI at the 24-hour mark, supporting the slow buildup to peak effect at the site of action. nih.gov This extended pharmacodynamic profile has been described as "pseudoirreversible" or noncompetitive, as it is observed despite the compound binding non-covalently to the receptor. scispace.comnih.govsemanticscholar.org

ParameterObservationSpeciesSource(s)
Onset of Peak Effect 24 hours post-administrationRhesus Monkey nih.gov, researchgate.net
Duration of Action Up to 14 daysRhesus Monkey researchgate.net
Duration of Action 4 days (males), 14 days (females)Rat nih.gov
Nature of Antagonism Slow onset, long duration, pseudoirreversibleMultiple wikipedia.org, nih.gov, scispace.com

Hypothesized Molecular Mechanisms Underlying Pseudoirreversible Antagonism

The prolonged, noncompetitive antagonism of 5'-GNTI cannot be explained by simple receptor occupancy and dissociation kinetics alone. nih.gov Research has pointed towards two interconnected mechanisms: unique ligand-receptor interactions that induce specific conformational states and the subsequent activation of intracellular signaling pathways that functionally uncouple the receptor.

While 5'-GNTI binds non-covalently, the stability and nature of its interaction with the KOR binding pocket are thought to be critical for its long duration of action. nih.govdrugbank.com The binding of 5'-GNTI is hypothesized to induce or stabilize a unique conformational state of the receptor that is distinct from the states induced by either agonists or short-acting antagonists.

Modeling studies based on the crystal structure of the human KOR suggest that ligands like 5'-GNTI engage in specific interactions within the receptor's binding pocket. drugbank.com The guanidinium (B1211019) group on the 5'-position of the naltrexone (B1662487) scaffold is a key feature, functioning as a KOR "address" that confers high selectivity. chemrxiv.org It is proposed that the prolonged receptor occupancy or the induction of a long-lived, inactive receptor conformation is a result of these specific, high-energy interactions. This altered receptor conformation may be slow to revert to a state that can be activated by an agonist, effectively producing a long-lasting functional antagonism. semanticscholar.org This concept aligns with models where certain antagonists have the unique capacity to alter receptor conformations in a lasting manner. semanticscholar.org

A significant breakthrough in understanding the pseudoirreversible nature of 5'-GNTI and similar antagonists (e.g., nor-BNI, JDTic) came from the discovery that these compounds act as "collateral agonists," activating specific downstream signaling pathways while blocking others. researchgate.net The primary pathway implicated is the c-Jun N-terminal kinase (JNK) signaling cascade. nih.govsemanticscholar.orgwikidoc.org

Studies have shown that long-acting KOR antagonists, including 5'-GNTI, stimulate the phosphorylation of JNK. nih.govsemanticscholar.org This effect is dependent on the presence of the KOR, as it was observed in cells expressing the receptor but not in untransfected cells, and occurred in wild-type mice but not in KOR knockout mice. nih.gov This JNK activation is a distinct characteristic of long-acting antagonists, as it is not triggered by readily reversible antagonists like naloxone (B1662785) or buprenorphine. semanticscholar.org

The activation of the JNK pathway appears to be the mechanism that functionally disrupts KOR signaling over a long period. nih.gov This leads to a state of noncompetitive antagonism where, even if the antagonist dissociates, the receptor remains desensitized or unable to couple effectively to its canonical G-protein signaling pathway. nih.gov Crucially, the long-lasting antagonism can be prevented or reversed by inhibiting the JNK pathway. Pre-treatment of mice with a JNK inhibitor before administering a long-acting KOR antagonist was shown to attenuate the prolonged antagonistic effects. nih.govsemanticscholar.org

AntagonistEffect on JNK PathwayConsequenceSource(s)
5'-Guanidinonaltrindole (5'-GNTI) Activates/Phosphorylates JNKDisrupts KOR signaling, leading to long-lasting antagonism wikidoc.org, nih.gov
nor-Binaltorphimine (nor-BNI) Activates/Phosphorylates JNKDisrupts KOR signaling, leading to long-lasting antagonism nih.gov, semanticscholar.org
JDTic Activates/Phosphorylates JNKDisrupts KOR signaling, leading to long-lasting antagonism nih.gov, semanticscholar.org
Buprenorphine (Short-acting) No JNK activationReversible, competitive antagonism semanticscholar.org

Preclinical Research Applications and Behavioral Phenotypes Associated with 5 Guanidinonaltrindole

Investigation of Kappa Opioid Receptor-Mediated Modulation of Affective States

The endogenous dynorphin (B1627789)/KOR system is recognized as a critical component in the regulation of stress, mood, and reward processes. researchgate.netchemrxiv.orgtranspopmed.org Dysregulation of this system has been implicated in mood disorders like depression and anxiety. chemrxiv.orgscbt.com KOR antagonists, including 5'-GNTI, are investigated for their potential to counteract the negative affective states associated with KOR activation. chemrxiv.orgchemrxiv.orgusda.gov

Research has demonstrated that blocking KORs can produce antidepressant-like effects in various animal models. nih.govh1.co 5'-GNTI has been shown to produce these effects in preclinical studies, suggesting a key role for the KOR system in mediating depressive-like behaviors. wikipedia.orgnih.gov

One of the primary models used to assess these effects is the forced swim test (FST) in rats, an assay where antidepressant compounds typically decrease the duration of immobility. researchgate.netnih.govh1.co Intracerebroventricular administration of 5'-GNTI was found to decrease immobility in the FST, an effect similar to that of classic antidepressants. nih.govh1.co This suggests that central blockade of KORs is sufficient to produce an antidepressant-like response. The findings support the hypothesis that the induction of dynorphin, the endogenous KOR ligand, in brain regions like the nucleus accumbens may trigger depressive-like behaviors, which can be reversed by KOR antagonists. nih.govh1.co

Table 1: Summary of Antidepressant-Like Effects of 5'-Guanidinonaltrindole in Animal Models
Animal ModelKey FindingReference
Forced Swim Test (Rats)Decreased immobility time, suggesting an antidepressant-like effect. nih.govh1.co
General Preclinical StudiesProduces antidepressant effects in animal studies by blocking the kappa opioid receptor. wikipedia.org

The KOR system is also heavily implicated in stress-induced anxiety. researchgate.netscbt.com Consequently, KOR antagonists like 5'-GNTI are studied for their potential anxiolytic properties. chemrxiv.orgchemrxiv.org Research indicates that blocking KORs can mitigate anxiety-related behaviors that may arise during withdrawal from substances of abuse. chemrxiv.orgusda.gov Studies using models such as the light-dark transition test in mice have been employed to investigate these effects. chemrxiv.orgusda.gov The principle behind these investigations is that antagonism of the KOR system can prevent or reduce the negative affective states, including anxiety, that contribute to addiction relapse and other stress-related disorders. chemrxiv.org

Exploration of Antidepressant-Like Effects in Established Animal Models

Contributions to Nociception and Allodynia Research

While KOR agonists are known for their analgesic properties, the role of the KOR system in chronic pain states, particularly neuropathic pain, is complex. Research using antagonists like 5'-GNTI has uncovered a paradoxical role for the endogenous KOR ligand, dynorphin, in the modulation of pain, specifically in conditions of allodynia.

Contrary to what might be expected from blocking a receptor associated with analgesia, administration of 5'-GNTI has been shown to increase or enhance allodynia—a state where non-painful stimuli are perceived as painful. wikipedia.orgnih.gov This phenomenon is particularly evident in animal models of neuropathic pain, such as those induced by sciatic nerve ligation. nih.gov

In these models, intrathecal administration of 5'-GNTI significantly enhanced both mechanical and thermal allodynia in rats and mice. nih.gov This suggests that under neuropathic conditions, blocking KORs with an antagonist unmasks or potentiates a pro-nociceptive mechanism.

Table 2: Effects of this compound on Allodynia in Neuropathic Pain Models
Animal ModelType of AllodyniaEffect of 5'-GNTIReference
Sciatic Nerve Ligation (Rats & Mice)Mechanical (von Frey test)Significantly enhanced allodynia nih.gov
Sciatic Nerve Ligation (Rats & Mice)ThermalSignificantly enhanced allodynia nih.gov

The enhancement of allodynia by 5'-GNTI is believed to be directly linked to the actions of endogenous dynorphin. wikipedia.orgnih.gov In neuropathic pain states, the expression of prodynorphin mRNA is elevated. nih.gov While dynorphin's binding to KORs produces analgesia, it can also exert non-opioid effects that are pro-nociceptive. Research suggests that when KORs are blocked by an antagonist like 5'-GNTI, the pro-nociceptive actions of dynorphin are potentiated. nih.gov This effect appears to be mediated through the activation of NMDA receptors directly by dynorphin. nih.gov The potentiation of allodynia by 5'-GNTI can be inhibited by the prior administration of a dynorphin A antiserum or by the NMDA receptor antagonist ketamine, supporting this mechanistic hypothesis. nih.gov

Analysis of Enhanced Allodynia in Neuropathic Pain Models Following this compound Administration

Studies on Schedule-Controlled Behavior and Operant Conditioning

5'-GNTI has been an important tool for investigating the role of the KOR system in modulating complex behaviors, such as those maintained by schedules of reinforcement. nih.gov In studies using rhesus monkeys trained to respond for food under a fixed-ratio schedule, 5'-GNTI was evaluated for its ability to antagonize the effects of various opioid agonists. nih.gov

In these experiments, KOR agonists like U50,488 and U69,593 dose-dependently decreased the rate of responding. nih.gov Pretreatment with 5'-GNTI produced a dose- and time-dependent antagonism of these rate-decreasing effects. nih.gov The antagonist effects of 5'-GNTI displayed a slow onset and a long duration of action, with peak effects observed at 24 hours post-administration. nih.gov Crucially, 5'-GNTI's effects were selective for the KOR; it antagonized the effects of the KOR agonists U50,488 and U69,593 but did not block the rate-decreasing effects of the mu-opioid agonist morphine or the delta-opioid agonist SNC80. nih.gov These results confirm that 5'-GNTI is a potent and selective KOR antagonist in non-human primates and a valuable tool for studying KOR-mediated processes in operant behavior. nih.gov

Table 3: Antagonist Effects of this compound (GNTI) on Schedule-Controlled Behavior in Rhesus Monkeys
Agonist TestedAgonist Receptor TargetEffect of Agonist AloneEffect of GNTI PretreatmentReference
U50,488Kappa (κ)Decreased response rateAntagonized the rate-decreasing effect nih.gov
U69,593Kappa (κ)Decreased response rateAntagonized the rate-decreasing effect nih.gov
MorphineMu (μ)Decreased response rateDid not antagonize the effect nih.gov
SNC80Delta (δ)Decreased response rateDid not antagonize the effect nih.gov

Assessment of this compound's Antagonist Effects in Rhesus Monkeys

Research in rhesus monkeys has been instrumental in characterizing the antagonist profile of this compound (5'-GNTI) at the kappa opioid receptor (KOR). Studies using a schedule-controlled responding model, where monkeys are trained to perform a task for a food reward, have demonstrated the potent and selective KOR antagonist effects of 5'-GNTI. researchgate.netnih.gov In these experiments, the administration of KOR agonists, such as U-50,488 and U69,593, typically leads to a dose-dependent decrease in response rates. nih.gov Pretreatment with 5'-GNTI was found to antagonize these rate-decreasing effects in a dose- and time-dependent manner. researchgate.netnih.gov

A notable characteristic of 5'-GNTI's antagonist effects in rhesus monkeys is its slow onset and long duration of action. researchgate.netnih.gov Peak antagonist effects are typically observed 24 hours after administration, with the effects persisting for up to 14 days. researchgate.netnih.gov This extended duration of action is a significant feature of the compound.

The selectivity of 5'-GNTI for the KOR has also been confirmed in these primate models. While it effectively blocks the effects of KOR agonists, it does not antagonize the rate-decreasing effects of the mu-opioid agonist morphine or the delta-opioid agonist SNC80. researchgate.netnih.gov This demonstrates that 5'-GNTI's actions are specific to the kappa opioid system. nih.gov

AgonistEffect on Response RateEffect of 5'-GNTI Pretreatment
U-50,488 (KOR agonist)Dose-dependent decreaseAntagonism of rate decrease researchgate.netnih.gov
U69,593 (KOR agonist)Dose-dependent decreaseAntagonism of rate decrease researchgate.netnih.gov
Morphine (mu-opioid agonist)Dose-dependent decreaseNo antagonism researchgate.netnih.gov
SNC80 (delta-opioid agonist)Dose-dependent decreaseNo antagonism researchgate.netnih.gov

Exploration of Non-Kappa Opioid Receptor Mediated Behavioral Phenomena

Research into this compound-Induced Scratching Behavior in Rodent Models

A significant and extensively studied behavioral phenotype associated with the administration of 5'-GNTI in rodent models is the induction of intense scratching behavior. researchgate.netnih.govnih.gov This compulsive, hindleg scratching directed at the neck and back area is a dose-dependent effect observed in mice following subcutaneous administration of the compound. researchgate.netnih.gov This scratching response has become a widely used animal model to investigate the neurobiology of itch (pruritus). researchgate.netnih.govnih.gov

The scratching behavior elicited by 5'-GNTI is robust and has been characterized in various studies. For instance, research has shown that this scratching is accompanied by the activation of neurons in the spinal cord, as indicated by the expression of c-Fos, a protein marker of neuronal activation. nih.govnih.gov Specifically, 5'-GNTI induces c-Fos expression in the lateral side of the superficial layer of the dorsal horn of the cervical spinal cord. nih.govnih.gov Interestingly, this neuronal activation occurs even when mice are prevented from physically scratching by an Elizabethan collar, suggesting that 5'-GNTI induces an itch sensation that precedes the motor response. nih.gov

Various pharmacological agents have been used to modulate 5'-GNTI-induced scratching. For example, the KOR agonist nalfurafine (B1239173) has been shown to dose-dependently attenuate this scratching behavior. nih.gov This finding suggests an interaction between KOR agonism and the itch-inducing effects of 5'-GNTI. Furthermore, local anesthetics like lidocaine (B1675312) can also antagonize 5'-GNTI-induced scratching, highlighting the involvement of peripheral sensory pathways. nih.gov

Investigating Kappa Opioid Receptor-Dependent versus Kappa Opioid Receptor-Independent Mechanisms of Scratching

The mechanism underlying 5'-GNTI-induced scratching is complex and appears to involve both KOR-dependent and KOR-independent pathways. While 5'-GNTI is a potent KOR antagonist, studies in KOR knockout (KO) mice have revealed that the scratching behavior is not entirely abolished in the absence of the receptor, although it is reduced. nih.gov This suggests that while the KOR is involved, other off-target effects may contribute to this specific behavioral phenotype. researchgate.netnih.gov

Research has explored the involvement of other signaling pathways. For example, studies using β-arrestin-2 knockout mice have shown a reduced response to KOR antagonist-induced itch, pointing to a potential role for a KOR-β-arrestin-2 dependent mechanism. nih.gov However, the persistence of some scratching in KOR-KO mice indicates that 5'-GNTI may also act on other, non-opioid targets to induce pruritus. nih.gov

It has been noted that the gastrin-releasing peptide (GRP) system, a known mediator of itch, does not appear to be involved in 5'-GNTI-induced scratching. researchgate.net In contrast, the ability of KOR agonists like nalfurafine to suppress this scratching is countered by other KOR antagonists like norbinaltorphimine (B1679850), confirming the involvement of the kappa opioid system in the modulation of this itch response, even if the initial trigger by 5'-GNTI is not exclusively KOR-mediated. researchgate.net

Utility in Substance Use Disorder Research

Impact on Psychostimulant Withdrawal Phenotypes

The kappa opioid receptor system is implicated in the negative affective states associated with drug withdrawal, which are major contributors to relapse. KOR antagonists, including 5'-GNTI, are valuable tools for investigating these processes. chemrxiv.orgnih.gov Research has shown that KOR antagonists can mitigate some of the behavioral and mood-related side effects of withdrawal from psychostimulants like cocaine. chemrxiv.orgnih.gov

Specifically, KOR antagonists have been found to reduce depressive and anxiety-related behaviors that emerge during withdrawal. chemrxiv.orgnih.gov In animal models, long-acting KOR antagonists such as 5'-GNTI and nor-binaltorphimine (nor-BNI) have been demonstrated to counter the anxiety-like behaviors and depressive-like symptoms associated with spontaneous cocaine withdrawal. nih.govchemrxiv.org For example, treatment with KOR antagonists can reverse heroin withdrawal-induced hyperalgesia in both male and female rats. uthscsa.edu

Comparative Analysis with Other Kappa Opioid Receptor Antagonists in Models of Relapse

In the context of substance use disorder research, 5'-GNTI is often compared with other KOR antagonists like nor-BNI and JDTic. chemrxiv.orgnih.gov A key characteristic shared by these "prototypical" KOR antagonists is their exceptionally long duration of action. nih.govchemrxiv.org A single administration of nor-BNI or 5'-GNTI can produce antagonist effects that last for days to weeks. researchgate.net While this long-lasting action is useful for certain experimental paradigms, it also presents challenges for clinical translation due to a large window for potential drug-drug interactions and the inability to quickly reverse side effects. nih.gov

This has led to the development and study of shorter-acting KOR antagonists. nih.gov For example, a salvinorin-based KOR antagonist was shown to reduce spontaneous cocaine withdrawal behaviors in mice, similar to nor-BNI. nih.govchemrxiv.org However, the shorter-acting antagonist also produced anti-anxiety-like effects in a light-dark transition test, a benefit not observed with nor-BNI at the tested dose. chemrxiv.org This highlights the potential advantages of developing KOR antagonists with different pharmacokinetic profiles for treating psychostimulant withdrawal and preventing relapse. nih.gov The long-acting nature of compounds like 5'-GNTI and nor-BNI makes them powerful research tools but also underscores the need for antagonists with more clinically manageable durations of effect. nih.govchemrxiv.org

CompoundClassDuration of ActionEffect on Cocaine Withdrawal
This compound (5'-GNTI)KOR AntagonistLong-acting (days to weeks) researchgate.netReduces depressive and anxiety-related behaviors chemrxiv.orgnih.gov
nor-binaltorphimine (nor-BNI)KOR AntagonistLong-acting (days to weeks) nih.govReduces spontaneous withdrawal behavior nih.govchemrxiv.org
JDTicKOR AntagonistLong-acting nih.govStops depressive and anxiety-related disorders chemrxiv.org
Salvinorin-based KOR antagonist (Compound 1)KOR AntagonistShort-acting (t½ ≈ 3.75h) nih.govReduces spontaneous withdrawal and anxiety-like behavior chemrxiv.org

Novel Research Paradigms and Translational Applications

Role of this compound in Reproductive Stress Response in Non-Mammalian Species

The neuroendocrine mechanisms governing the stress response are evolutionarily conserved among vertebrates, making non-mammalian species valuable models for understanding these fundamental processes. researchgate.net The kappa opioid receptor (KOR) system, including its endogenous ligands like dynorphin, is implicated in modulating the stress axis. The compound this compound (5'-GNTI) serves as a critical tool in dissecting this role.

In fish, the hypothalamo-pituitary-interrenal (HPI) axis is the equivalent of the mammalian hypothalamo-pituitary-adrenal (HPA) axis and plays a central role in the stress response. researchgate.net Research in species like the Mozambique tilapia (Oreochromis mossambicus) has explored the opioidergic modulation of the reproductive stress response. researchgate.net Previous studies have indicated that endogenous opioid peptides can influence the pituitary-ovary axis in this species. researchgate.net The use of a KOR antagonist like 5'-GNTI allows researchers to investigate the specific contribution of the KOR system to the reproductive and stress-related physiological changes. researchgate.net By blocking KORs, scientists can observe the resulting effects on hormone levels, such as luteinizing hormone and cortisol, and on reproductive processes, thereby clarifying the inhibitory or modulatory role of the endogenous KOR system during stress. researchgate.net

A study investigating the influence of the KOR antagonist 5'-GNTI on the reproductive stress response in female Mozambique tilapia revealed its impact on the pituitary-ovary axis. The table below summarizes key findings from this research.

Experimental GroupMeasurementObservationReference
Tilapia treated with 5'-GNTILuteinizing Hormone (LH) Secretory ActivityAltered LH levels, suggesting KOR modulation of pituitary function. researchgate.net
Tilapia treated with 5'-GNTISerum Cortisol LevelsChanges in cortisol indicate an influence on the HPI axis. researchgate.net
Tilapia treated with 5'-GNTIOvarian Follicle DevelopmentEffects on vitellogenic follicles point to KOR involvement in reproductive processes. researchgate.net

These findings underscore the utility of 5'-GNTI in non-mammalian models to unravel the complex interplay between the opioid system, stress, and reproduction. The insights gained from such studies contribute to a broader understanding of vertebrate neuroendocrinology. researchgate.net

Advanced Methodologies Employed in 5 Guanidinonaltrindole Research

In Vitro Pharmacological Assay Techniques

In vitro methods provide a controlled environment to study the direct interaction of 5'-GNTI with its molecular targets, primarily the kappa-opioid receptor (KOR). These assays are fundamental for determining the compound's affinity, potency, and functional activity.

Isolated Tissue Bioassays (e.g., guinea pig ileum, mouse vas deferens preparations)

Isolated tissue bioassays are classical pharmacological preparations that provide insights into the functional effects of a compound in a more physiologically relevant context than cell-based assays. The guinea pig ileum and mouse vas deferens are rich in opioid receptors and are standard models for assessing the activity of opioid ligands. researchgate.netscholaris.ca

In these smooth muscle preparations, 5'-GNTI has demonstrated significant antagonist potency and selectivity for the KOR. sigmaaldrich.commedchemexpress.comresearchgate.net It has been shown to be approximately five times more potent as a KOR antagonist than norbinaltorphimine (B1679850) (nor-BNI), a prototypical KOR antagonist. sigmaaldrich.commedchemexpress.comresearchgate.net The antagonist equilibrium constant (Ke) for 5'-GNTI in these preparations is remarkably low, at 0.04 nM, indicating high antagonist potency. sigmaaldrich.com Furthermore, its selectivity for the KOR over mu- and delta-opioid receptors in these assays is over 500-fold. sigmaaldrich.commedchemexpress.com

Radioligand Binding Displacement Assays for Receptor Affinity Determination

Radioligand binding displacement assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled compound, such as 5'-GNTI, to displace a radiolabeled ligand from its binding site on the receptor.

Studies have consistently shown that 5'-GNTI possesses a high affinity for the KOR. The inhibition constant (Ki), which represents the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand, is a key metric. For 5'-GNTI, the Ki for the human KOR is reported to be as low as 0.18 nM. caymanchem.commedchemexpress.com

These assays also confirm the high selectivity of 5'-GNTI for the KOR over other opioid receptor subtypes. Its affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) is substantially lower, with reported Ki values of 36.9 nM for the MOR and 70 nM for the DOR. caymanchem.commedchemexpress.com This translates to a selectivity ratio of over 200-fold for the KOR compared to the MOR and nearly 400-fold compared to the DOR based on these binding affinities.

Table 1: In Vitro Pharmacological Data for 5'-Guanidinonaltrindole

Assay Type Preparation Parameter Value Reference
Cell-Based Functional Assay CHO cells expressing human KOR pA₂ 10.4 caymanchem.commedchemexpress.com
Isolated Tissue Bioassay Smooth muscle preparations Kₑ 0.04 nM sigmaaldrich.com
Radioligand Binding Assay Human KOR Kᵢ 0.18 nM caymanchem.commedchemexpress.com
Radioligand Binding Assay Human MOR Kᵢ 36.9 nM caymanchem.commedchemexpress.com
Radioligand Binding Assay Human DOR Kᵢ 70 nM caymanchem.commedchemexpress.com

In Vivo Behavioral and Physiological Assessment Paradigms

In vivo studies are essential for understanding the physiological and behavioral effects of 5'-GNTI in a whole-organism context. These studies have provided valuable insights into its potential therapeutic applications and its role in modulating complex behaviors.

Nociceptive Behavioral Assays and Allodynia Assessment

Nociceptive behavioral assays are used to assess the perception of pain and the efficacy of analgesic or anti-hyperalgesic compounds. Allodynia, a state of pain in response to a normally non-painful stimulus, is a key feature of chronic pain states.

Interestingly, while KOR agonists are known for their analgesic properties, the KOR antagonist 5'-GNTI has been shown to increase allodynia by interfering with the action of the endogenous KOR ligand, dynorphin (B1627789). wikipedia.org This highlights the complex role of the KOR system in pain modulation.

One of the most well-documented behavioral effects of 5'-GNTI in mice is the induction of scratching behavior, which is used as an animal model of itch (pruritus). caymanchem.commedchemexpress.comresearchgate.net This scratching is described as frenzied and excessive. researchgate.net Studies have investigated this effect in detail, for instance, by examining the induction of c-fos, a marker of neuronal activation, in the spinal cord following administration of 5'-GNTI. nih.govresearchgate.netcmu.edu

Table 2: In Vivo Behavioral Effects of this compound

Behavioral Model Species Observed Effect Reference
Models of Depression Rodents Antidepressant-like effects wikipedia.orgibimapublishing.com
Schedule-Controlled Responding Rhesus Monkeys Potent and long-lasting KOR antagonism researchgate.netnih.gov
Nociception/Allodynia Not specified Increases allodynia wikipedia.org
Itch/Scratching Behavior Mice Induces dose-related scratching caymanchem.commedchemexpress.comresearchgate.net

Operant Behavior and Schedule-Controlled Responding Paradigms

One key study utilized a fixed-ratio 30 (FR30) schedule of food reinforcement in rhesus monkeys to evaluate the antagonist effects of 5'-GNTI. nih.gov In this paradigm, the monkeys were trained to press a lever 30 times to receive a food pellet. The rate-decreasing effects of various opioid agonists, including the KOR agonists U-50,488 and U-69,593, the mu-opioid agonist morphine, and the delta-opioid agonist SNC80, were examined. Pretreatment with 5'-GNTI demonstrated a dose- and time-dependent antagonism of the rate-decreasing effects of the KOR agonists. nih.gov

Notably, the antagonist effects of 5'-GNTI displayed a slow onset, with peak effects observed 24 hours after administration, and a long duration of action. nih.gov The selectivity of 5'-GNTI for the KOR was confirmed by its ability to antagonize the effects of U-69,593 but not those of morphine or SNC80. nih.gov These findings highlight the utility of schedule-controlled responding in demonstrating the potency, selectivity, and temporal dynamics of 5'-GNTI's antagonist activity in a complex behavioral model. nih.gov

Table 1: Effects of 5'-GNTI on Opioid Agonist-Induced Response Rate Decrease in Rhesus Monkeys

Agonist 5'-GNTI Pretreatment (1.0 mg/kg) Outcome
U-50,488 Yes Antagonized rate-decreasing effects
U-69,593 Yes Antagonized rate-decreasing effects
Morphine Yes No antagonism observed

Investigation of Pharmacokinetic/Pharmacodynamic Dissociation in Vivo

A significant area of investigation for 5'-GNTI and other long-acting KOR antagonists is the dissociation between their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. chemrxiv.orgchemrxiv.orgusda.govnih.gov This phenomenon refers to a situation where the biological effects of a drug persist long after the drug has been cleared from the plasma and even from the target tissue.

Studies have shown that 5'-GNTI exhibits a delayed onset and an extremely prolonged duration of KOR antagonism in vivo. chemrxiv.orgusda.gov This has led to the hypothesis that these compounds may act as "inactivators" of the KOR, inducing a long-lasting desensitization of the receptor rather than simply blocking it. chemrxiv.org Research investigating the brain uptake and persistence of these antagonists has revealed that their presence in the brain can be detected for an extended period, contributing to their long-lasting effects. usda.gov

This prolonged pharmacodynamic activity presents both opportunities and challenges for the therapeutic application of such compounds. While a long duration of action could be beneficial for treating chronic conditions, it also raises safety concerns due to the potential for drug-drug interactions and difficulty in reversing adverse effects. chemrxiv.orgchemrxiv.orgnih.gov

Computational and Structural Biology Approaches

Computational and structural biology methods have provided invaluable atomic-level insights into the interaction of 5'-GNTI with the KOR, guiding the design of new ligands and helping to explain its antagonist properties.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands to their receptor targets. For 5'-GNTI, these methods have been employed to understand the molecular determinants of its antagonism at the KOR. frontiersin.orgnih.gov

MD simulations comparing the antagonist 5'-GNTI with the structurally similar G-protein biased agonist 6'-Guanidinonaltrindole (B1244304) (6'-GNTI) have revealed key differences in their interactions with the KOR. frontiersin.org These simulations, performed on the ligand-free KOR and the receptor in complex with either 5'-GNTI or 6'-GNTI, highlighted a hydrogen bond between S324(7.47) and V69(1.42) in the 5'-GNTI-bound state. frontiersin.org This interaction is thought to stabilize the kink angle of transmembrane helix 7 (TM7) and contribute to its antagonistic activity. frontiersin.org

Furthermore, simulations have investigated the role of water penetration into the receptor's interior, a known feature of G-protein coupled receptor (GPCR) activation. frontiersin.org The binding of an agonist, in contrast to an antagonist like 5'-GNTI, was associated with increased water penetration. frontiersin.org

Site-Directed Mutagenesis and Receptor Engineering for Functional Mapping

Site-directed mutagenesis is a technique used to introduce specific amino acid changes into a protein to study the functional role of individual residues. This approach has been instrumental in mapping the binding site of 5'-GNTI on the KOR and understanding the basis of its selectivity.

Research has shown that 5'-GNTI, a naltrexone-derived antagonist, achieves its selectivity for the KOR through interactions with specific residues in the receptor's "address" recognition locus. nih.gov Studies involving single-point mutations in the mu, delta, and kappa opioid receptors have demonstrated that altering specific residues can significantly impact the binding affinity of selective ligands. nih.gov For instance, kappa-selective antagonists like 5'-GNTI showed enhanced affinity for a mutant mu-opioid receptor where a glutamate (B1630785) residue was introduced into the extracellular end of TM6 (mu[K303E]). nih.gov These findings support the hypothesis that while the naltrexone (B1662487) core of these ligands is recognized similarly by all three opioid receptor types, the selectivity is determined by interactions with specific residues in the extracellular loops. nih.gov

Homology Modeling for Receptor Structure Prediction in Ligand Design

Before the crystal structure of the KOR was solved, homology modeling was a crucial tool for predicting its three-dimensional structure. This technique involves building a model of a target protein based on the known structure of a related homologous protein. These models, while predictive, provided a structural framework for the rational design of new KOR ligands and for interpreting structure-activity relationship (SAR) data. The development of ligands like 5'-GNTI was guided by such models, which helped to conceptualize the "message-address" concept, where a specific chemical group (the "address") directs the ligand to the correct receptor subtype.

X-ray Crystallography of Kappa Opioid Receptor-Ligand Complexes (Indirectly relevant, modeling based on related ligands)

While a crystal structure of the KOR in complex with 5'-GNTI itself has not been reported, the determination of the human KOR structure in complex with the selective antagonist JDTic has been a landmark achievement. researchgate.netdrugbank.comnih.govrcsb.org This high-resolution structure has provided a detailed template for understanding the binding of other KOR ligands, including 5'-GNTI.

Modeling studies that docked 5'-GNTI into the JDTic-bound KOR crystal structure have revealed important insights into its binding mode. researchgate.netdrugbank.comnih.govproteopedia.org These models highlighted the role of specific KOR residues in determining the binding selectivity of antagonists. researchgate.net The crystallographic data, combined with site-directed mutagenesis and ligand SAR studies, have provided a molecular explanation for KOR subtype selectivity and are essential for the rational design of new compounds targeting this receptor. drugbank.comnih.gov

Table 2: Mentioned Compounds

Compound Name
This compound (5'-GNTI)
6'-Guanidinonaltrindole (6'-GNTI)
AT-076
BTRX-335140
CERC-501
Cocaine
DAMGO
DPDPE
JDTic
Morphine
Naltrexone
Naltrindole (B39905)
nor-binaltorphimine (nor-BNI)
Salvinorin A
SNC80
U-50,488

Future Directions and Emerging Research Avenues for 5 Guanidinonaltrindole Research

Design and Synthesis of Next-Generation Kappa Opioid Receptor Antagonists Inspired by 5'-Guanidinonaltrindole Scaffolds

While 5'-GNI's high potency and selectivity are advantageous, its characteristic slow onset and exceptionally long duration of action can be limitations for both therapeutic development and certain research applications. mdpi.comresearchgate.netnih.gov This has spurred efforts to design new KOR antagonists inspired by the 5'-GNI structure but with more drug-like pharmacokinetic profiles.

The foundational structure of 5'-GNI, a naltrindole (B39905) derivative, provides a key template. transpopmed.org Research into its structure-activity relationships (SAR) has demonstrated the critical importance of the 5'-guanidinium group for its potent KOR antagonist activity. nih.gov The synthesis and evaluation of its regioisomers—where the guanidinium (B1211019) group is moved to the 4', 6', or 7' position—revealed that only the 5' position orients the group correctly for high-affinity binding and potent antagonist function at the KOR. nih.gov This highlights the precision required in the ligand-receptor interaction. The discovery that moving the group to the 6' position transforms the molecule from a potent antagonist into a potent KOR agonist (6'-GNTI) further underscores the sensitivity of the receptor to minor structural changes and provides crucial insights for future design. nih.gov

This knowledge is being used to develop novel KOR antagonists. For example, the development of structurally distinct antagonists like the JDTic series and other non-morphinan scaffolds was driven by the need to overcome the pharmacokinetic challenges associated with early antagonists like 5'-GNI and nor-binaltorphimine (nor-BNI). mdpi.comnih.govnih.gov Researchers are applying "soft drug" principles to the design of JDTic analogues, aiming to create compounds that retain high affinity and selectivity for the KOR but have a significantly shorter duration of action in vivo. core.ac.uk These next-generation compounds, while not direct derivatives, are conceptually inspired by the lessons learned from the 5'-GNI scaffold.

Table 1: Structure-Activity Relationship of GNTI Regioisomers at the KOR

CompoundPosition of Guanidinium GroupFunctional Activity at KORReference
This compound (5'-GNI)5'Potent Antagonist nih.gov
6'-Guanidinonaltrindole (B1244304) (6'-GNTI)6'Potent Agonist nih.gov
4'-Guanidinonaltrindole4'Inactive nih.gov
7'-Guanidinonaltrindole7'Inactive nih.gov

Further Elucidation of Non-Kappa Opioid Receptor Mediated Actions and Their Underlying Mechanisms

A significant area of ongoing research is the characterization of 5'-GNI's effects that are not mediated by the kappa opioid receptor. Understanding these "off-target" actions is crucial for interpreting experimental results and for predicting the full pharmacological profile of any potential therapeutic.

The most well-documented non-KOR effect of 5'-GNI is its action as a positive allosteric modulator of the α1A-adrenergic receptor, with an EC50 value of 41 nM. wikipedia.org This interaction is thought to contribute to some of the transient physiological effects observed after its administration. wikipedia.org

Another widely studied phenomenon is the intense scratching behavior (pruritus) induced by 5'-GNI in animal models. researchgate.netmedchemexpress.comnih.gov While KOR signaling is involved in itch modulation, evidence suggests that this specific effect of 5'-GNI may be at least partially independent of its KOR antagonism. Studies have shown that other KOR antagonists, like nor-BNI, also induce scratching, and the behavior is still present, albeit reduced, in KOR-knockout mice. acs.org This points towards a complex mechanism that could involve off-target interactions or downstream effects not directly linked to KOR blockade. nih.govacs.org

Despite these findings, broad screening panels have shown that 5'-GNI, along with other selective KOR antagonists like nor-BNI and JDTic, possesses a high degree of selectivity, with low affinity for a wide range of other non-opioid receptors and transporters. wikipedia.orgresearchgate.net This suggests that its off-target effects are specific rather than widespread, making their precise elucidation an important and active area of investigation.

Table 2: Receptor Binding and Activity Profile of this compound

ReceptorBinding Affinity (Ki)ActivityReference
Human Kappa Opioid Receptor (KOR)0.18 nMPotent Antagonist (pA2 = 10.4) medchemexpress.com
Human Mu Opioid Receptor (MOR)36.9 nMAntagonist (pA2 = 8.49) medchemexpress.com
Human Delta Opioid Receptor (DOR)70.0 nMAntagonist (pA2 = 7.81) medchemexpress.com
α1A-Adrenergic ReceptorEC50 = 41 nMPositive Allosteric Modulator wikipedia.org

Exploring Differential Signaling Pathway Modulation and Ligand Bias within the Kappa Opioid Receptor System

The concept of "ligand bias" or "functional selectivity" has revolutionized G protein-coupled receptor (GPCR) pharmacology. It posits that a ligand can stabilize a receptor in a specific conformation that preferentially activates one intracellular signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). nih.govmdpi.com This offers the potential to develop drugs that trigger desired therapeutic effects (often linked to G-protein pathways) while avoiding adverse effects (sometimes linked to β-arrestin pathways). researchgate.netnih.gov

While 5'-GNI is a neutral antagonist, its structural isomer, 6'-Guanidinonaltrindole (6'-GNTI), is a cornerstone of KOR biased signaling research. mdpi.com 6'-GNTI is a potent G-protein biased agonist; it activates KOR-mediated G-protein signaling but does not promote the recruitment of β-arrestin. nih.govresearchgate.net In fact, it acts as an antagonist for β-arrestin recruitment induced by other agonists. researchgate.net The dramatic functional switch from a pure antagonist (5'-GNI) to a biased agonist (6'-GNTI) resulting from a simple positional change of the guanidinium group provides a powerful model for understanding the molecular determinants of KOR activation and signaling bias. nih.gov

Therefore, a key future direction is the use of 5'-GNI as a critical experimental control and tool. By fully blocking all KOR activity, 5'-GNI allows researchers to isolate and study the specific signaling cascades initiated by biased agonists like 6'-GNTI and others. researchgate.netnih.gov This comparative approach is essential for validating the effects of new biased ligands and for dissecting the distinct physiological roles of the G-protein and β-arrestin pathways in the KOR system.

Table 3: Functional Selectivity Profile of Key Naltrindole Derivatives at the KOR

CompoundG-Protein Pathway Activityβ-Arrestin RecruitmentFunctional ClassificationReference
U-50,488 (Standard Agonist)AgonistAgonistUnbiased Agonist researchgate.net
This compound (5'-GNI)AntagonistAntagonistNeutral Antagonist wikipedia.orgnih.gov
6'-Guanidinonaltrindole (6'-GNTI)Partial AgonistAntagonist (No Recruitment)G-Protein Biased Agonist mdpi.comnih.govresearchgate.net

Application of Advanced In Vivo Imaging and Neurochemical Techniques to Study this compound's Effects

To fully understand the impact of 5'-GNI on complex systems like the brain, researchers are increasingly turning to advanced in vivo techniques. These methods allow for the real-time observation of the compound's neurochemical and physiological effects within a living organism.

Positron Emission Tomography (PET) is a powerful imaging technique for visualizing receptor distribution and occupancy in the brain. While the development of a suitable PET radioligand for the KOR has been challenging, it remains a major goal. scirp.orgscience.gov The very long duration of action of compounds like 5'-GNI makes them difficult to adapt for use as PET tracers, which ideally should have reversible binding and faster kinetics. scirp.orgsemanticscholar.org However, the knowledge gained from 5'-GNI's interactions with the KOR informs the design of new, shorter-acting antagonists that could be successfully radiolabeled for PET imaging. acs.org

In vivo behavioral pharmacology, particularly in non-human primates, has been instrumental in characterizing 5'-GNI's profile. Studies using schedule-controlled behavior have precisely determined its potency, selectivity, and time course of KOR antagonism, confirming its slow onset and long-lasting effects. researchgate.netnih.gov Furthermore, advanced neurochemical techniques are being used to probe the molecular aftermath of 5'-GNI administration. The long-lasting antagonism of 5'-GNI and nor-BNI has been hypothesized to involve sustained activation of intracellular signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, which can be studied using molecular probes and assays in tissue samples following in vivo administration. researchgate.net Future studies will likely integrate such techniques with in vivo electrophysiology and microdialysis to simultaneously measure neuronal activity and neurotransmitter release in specific brain circuits following KOR blockade by 5'-GNI.

Q & A

Basic: What are the established protocols for synthesizing and characterizing 5'-guanidinonaltrindole (5'-GNTI), and how can reproducibility be ensured?

Answer:
Synthesis of 5'-GNTI typically involves multi-step organic reactions, including guanidinylation of naltrexone derivatives under controlled pH and temperature conditions. Key steps include:

  • Purification : Use HPLC or column chromatography to isolate the compound, verified via NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) for structural confirmation .
  • Reproducibility : Document reaction conditions (e.g., solvent ratios, catalyst concentrations) meticulously. Cross-validate results with independent synthesis batches and compare spectral data against published references .

Basic: What experimental models are most appropriate for studying 5'-GNTI’s mechanism of action in opioid receptor systems?

Answer:

  • In vitro models : Radioligand binding assays (e.g., competitive displacement using [³H]U69,593) to assess affinity for κ-opioid receptors (KOR). Functional assays (e.g., GTPγS binding) measure receptor activation .
  • In vivo models : Microdialysis in rodent striatum to monitor dopamine release, a downstream effect of KOR activation. Pair with behavioral assays (e.g., conditioned place aversion) to correlate neurochemical and behavioral outcomes .

Advanced: How does 5'-GNTI’s selectivity for KOR subtypes compare to other guanidinyl-modified opioid ligands, and what methodologies resolve subtype-specific effects?

Answer:
5'-GNTI exhibits higher selectivity for KOR over δ- and μ-opioid receptors (DOR/MOR). To differentiate subtypes:

  • Competitive antagonism : Use selective antagonists (e.g., nor-BNI for KOR) in calcium flux assays to isolate receptor contributions.
  • Knockout models : Compare 5'-GNTI effects in wild-type vs. KOR⁻/⁻ mice to confirm receptor specificity .
    Recent docking studies (e.g., GMFG protein interactions) suggest structural determinants of selectivity, validated via mutagenesis and molecular dynamics simulations .

Advanced: What experimental strategies address contradictions in 5'-GNTI’s biased agonism data across different cellular systems?

Answer:
Discrepancies in biased signaling (e.g., G protein vs. β-arrestin pathways) arise from cell-specific receptor conformations or effector protein expression. Mitigate via:

  • Standardized cell lines : Use HEK293 cells stably expressing uniform KOR levels.
  • Pathway-specific reporters : Employ BRET/FRET biosensors to quantify pathway activation ratios.
  • Data normalization : Express results as % of maximal response to a reference agonist (e.g., U50,488) to control for system variability .

Advanced: How can researchers reconcile in vitro potency of 5'-GNTI with its in vivo efficacy limitations in addiction models?

Answer:

  • Pharmacokinetic profiling : Measure brain penetration using LC-MS/MS after systemic administration. Low bioavailability may explain efficacy gaps.
  • Metabolite analysis : Identify active metabolites via hepatic microsome incubations.
  • Dose-response optimization : Use osmotic minipumps for sustained drug delivery, ensuring stable plasma concentrations .

Advanced: What computational approaches are validated for predicting 5'-GNTI’s off-target interactions or polypharmacology?

Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Glide to screen against non-opioid targets (e.g., serotonin receptors). Validate with SPR binding assays.
  • Machine learning : Train models on chemical similarity databases (e.g., ChEMBL) to predict off-target liabilities.
  • Proteome-wide profiling : Combine thermal shift assays (TSA) with mass spectrometry to identify unexpected protein interactions .

Methodological Notes

  • Data validation : Triangulate results across orthogonal assays (e.g., binding + functional + computational) to minimize artifacts .
  • Ethical compliance : Adhere to institutional guidelines for animal studies and data transparency, as emphasized in peer-reviewed protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.